2-Ethylbenzaldehyde

Description

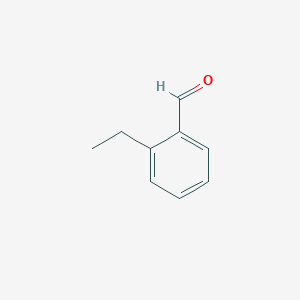

Structure

3D Structure

Properties

IUPAC Name |

2-ethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-5-3-4-6-9(8)7-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWBHJYRDKBGBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177470 | |

| Record name | Benzaldehyde, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22927-13-5 | |

| Record name | Benzaldehyde, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022927135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Ethylbenzaldehyde (CAS 22927-13-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 2-Ethylbenzaldehyde (CAS No. 22927-13-5), an aromatic aldehyde of interest in fine chemical synthesis and as a building block for more complex molecules, including potential pharmaceutical agents.

General & Physicochemical Properties

This compound, also known as o-ethylbenzaldehyde, is an organic compound characterized by an ethyl group positioned ortho to a formyl group on a benzene (B151609) ring. At room temperature, it is a colorless to pale yellow liquid. Its structure lends it good solubility in organic solvents, with limited solubility in water.

Table 1: Identifiers and Key Properties

| Property | Value | Source(s) |

| CAS Number | 22927-13-5 | |

| Molecular Formula | C₉H₁₀O | |

| Molecular Weight | 134.18 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | o-Ethylbenzaldehyde, Benzaldehyde, 2-ethyl- | |

| InChI | InChI=1S/C9H10O/c1-2-8-5-3-4-6-9(8)7-10/h3-7H,2H2,1H3 | |

| SMILES | CCc1ccccc1C=O |

Table 2: Physicochemical Data

| Property | Value | Unit | Source(s) |

| Appearance | Colorless to pale yellow liquid | - | |

| Boiling Point | 209 - 212 | °C | |

| Density | 1.02 | g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.538 | - | |

| Flash Point | > 110 | °C | |

| Vapor Pressure | 0.20 | mmHg at 25 °C (est.) | |

| logP (Octanol/Water) | 2.062 - 2.631 | - | |

| Solubility in Water | Limited | - | |

| Solubility in Ethanol | 893.43 | g/L at 25 °C |

Spectroscopic Profile

Spectroscopic data is crucial for the identification and characterization of this compound. While a complete public database of all spectra is not available, the following represents a combination of experimental data and well-established predictions based on analogous structures.

Table 3: Spectroscopic Data

| Technique | Data Highlights and Predicted Chemical Shifts (δ) | Source(s) |

| ¹H NMR | Identity confirmed by ¹H NMR. Predicted shifts (CDCl₃, 400 MHz): ~10.3 ppm (s, 1H, -CHO), ~7.9 ppm (d, 1H, Ar-H), ~7.5-7.6 ppm (m, 2H, Ar-H), ~7.3 ppm (t, 1H, Ar-H), ~3.0 ppm (q, 2H, -CH₂-), ~1.3 ppm (t, 3H, -CH₃). | |

| ¹³C NMR | Predicted shifts (CDCl₃, 101 MHz): ~193 ppm (-CHO), ~147 ppm (Ar C-Et), ~134 ppm (Ar C-CHO), ~134 ppm (Ar CH), ~131 ppm (Ar CH), ~128 ppm (Ar CH), ~126 ppm (Ar CH), ~26 ppm (-CH₂-), ~15 ppm (-CH₃). | |

| Infrared (IR) | Experimental ATR-IR available. Key absorptions expected at: ~3060 cm⁻¹ (Ar C-H stretch), ~2970, 2875 cm⁻¹ (Alkyl C-H stretch), ~2820, 2720 cm⁻¹ (Aldehyde C-H, Fermi doublet), ~1700 cm⁻¹ (strong, C=O stretch), ~1600, 1460 cm⁻¹ (Ar C=C stretch). | |

| Mass Spec. (MS) | Experimental EI-MS available. Key fragments (m/z): 134 (M⁺), 133 (M-H)⁺, 105 (M-CHO)⁺, 91 (tropylium ion), 77 (phenyl ion). |

Synthesis and Reactivity

This compound serves as a valuable intermediate. Its synthesis and subsequent reactions are central to its application in research and drug development.

Experimental Protocols: Synthesis

While specific literature protocols for this compound are proprietary, its synthesis can be reliably achieved through established methods for aromatic aldehydes. The oxidation of the corresponding primary alcohol, 2-ethylbenzyl alcohol, is a common and effective route.

Generalized Protocol: Oxidation of 2-Ethylbenzyl Alcohol

This protocol is a generalized representation of a green oxidation method using a phase-transfer catalyst and hydrogen peroxide, adapted from procedures for benzyl (B1604629) alcohol.

-

Catalyst Preparation : A tetra(alkyl)ammonium octamolybdate catalyst can be prepared by reacting sodium molybdate (B1676688) dihydrate with an alkylammonium halide (e.g., benzyltriethylammonium chloride) in an acidic aqueous solution at ~70 °C. The resulting precipitate is filtered and washed.

-

Reaction Setup : To a round-bottom flask, add 2-ethylbenzyl alcohol (1.0 equiv) and the prepared catalyst (~0.2 mol%).

-

Oxidation : Add 15% aqueous hydrogen peroxide (1.2 equiv) to the flask.

-

Heating : The mixture is heated to reflux for 1-2 hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up : Upon completion, the reaction mixture is cooled to room temperature. The product is then isolated, typically by distillation or extraction with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Purification : The isolated crude product is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. Final purification is achieved by vacuum distillation.

Reactivity and Applications

This compound's reactivity is dominated by its aldehyde functional group, making it a precursor for various molecular scaffolds.[1]

-

Condensation Reactions : It readily undergoes condensation reactions. For example, it can react with compounds containing active methylene (B1212753) groups (like malonates) or with amines and thiols (like phenylenediamine or aminothiophenol) to form more complex heterocyclic structures. These reactions are fundamental in building libraries of compounds for drug discovery.

-

Asymmetric Additions : The aldehyde can serve as an electrophile in asymmetric addition reactions, allowing for the stereocontrolled introduction of substituents, a critical step in the synthesis of chiral drugs.

-

Dye Synthesis : It is used in the solid-phase synthesis of BODIPY dyes, which are fluorescent molecules with applications in biological imaging and sensors.

-

Antibacterial Agents : this compound is a reactant for the preparation of potential antibacterial agents, highlighting its relevance in medicinal chemistry.

Safety and Handling

This compound is a combustible liquid and requires careful handling in a laboratory setting. It is classified as an irritant to the skin and eyes and may cause respiratory irritation.

Table 4: GHS Hazard Information

| Identifier | Code | Description |

| Pictogram | GHS07 | Exclamation Mark |

| Signal Word | Warning | |

| Hazard Statements | H315 | Causes skin irritation |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |

| P280 | Wear protective gloves/eye protection/face protection | |

| P302+P352 | IF ON SKIN: Wash with plenty of water | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Handling and Storage Recommendations:

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear chemical safety goggles, nitrile gloves, and a lab coat.

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. For maintaining product quality, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Incompatibilities : Avoid contact with strong oxidizing agents, strong reducing agents, and strong bases.

References

o-Ethylbenzaldehyde chemical structure and formula

An In-depth Technical Guide to o-Ethylbenzaldehyde

This technical guide provides a comprehensive overview of the chemical structure, properties, reactivity, and synthesis of o-ethylbenzaldehyde (also known as 2-ethylbenzaldehyde). Intended for researchers, scientists, and professionals in drug development, this document consolidates key technical data, outlines detailed experimental protocols, and illustrates important chemical pathways.

Chemical Structure and Identifiers

o-Ethylbenzaldehyde is an aromatic aldehyde consisting of a benzene (B151609) ring substituted with an aldehyde group and an adjacent (ortho) ethyl group.

The fundamental identification and structural information for o-ethylbenzaldehyde are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| Synonyms | o-Ethylbenzaldehyde, Benzaldehyde, 2-ethyl-[1][2][3] |

| CAS Number | 22927-13-5[1][3][4] |

| Chemical Formula | C₉H₁₀O[1][3][4][5] |

| Molecular Weight | 134.18 g/mol [4][6] |

| Canonical SMILES | CCC1=CC=CC=C1C=O[1][2][3] |

| InChI | InChI=1S/C9H10O/c1-2-8-5-3-4-6-9(8)7-10/h3-7H,2H2,1H3[1][6][7] |

| InChIKey | NTWBHJYRDKBGBR-UHFFFAOYSA-N[1][6][7] |

Physicochemical Properties

o-Ethylbenzaldehyde is typically a colorless to light yellow liquid with a characteristic odor profile.[8] Its key physical and chemical properties are detailed in the following table.

| Property | Value |

| Appearance | Clear colorless to pale yellow liquid[8] |

| Odor | Spicy, herbal, sweet, almond-like[3] |

| Boiling Point | 212 °C (lit.) |

| Density | 1.02 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.538 (lit.) |

| Solubility | Soluble in ethanol (B145695) and methanol; limited solubility in water.[3] |

Spectroscopic Profile

The structural features of o-ethylbenzaldehyde can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | Singlet | 1H | Aldehyde (-CHO) | |

| ~7.8-7.9 | Doublet | 1H | Aromatic (ortho to -CHO) | |

| ~7.3-7.6 | Multiplet | 3H | Aromatic | |

| ~2.9-3.0 | Quartet | 2H | Methylene (-CH₂) | |

| ~1.2-1.3 | Triplet | 3H | Methyl (-CH₃) |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) | |

| ~145 | Aromatic (C-CH₂CH₃) | |

| ~134 | Aromatic (C-CHO) | |

| ~132 | Aromatic (CH) | |

| ~130 | Aromatic (CH) | |

| ~128 | Aromatic (CH) | |

| ~126 | Aromatic (CH) | |

| ~26 | Methylene (-CH₂) | |

| ~15 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of o-ethylbenzaldehyde is characterized by the following absorption bands, which are indicative of its functional groups. A commercial sample of 97% purity conforms to the expected infrared spectrum.[8]

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3060-3020 | C-H Stretch | Aromatic |

| ~2970-2870 | C-H Stretch | Alkyl (Ethyl group) |

| ~2850, ~2750 | C-H Stretch | Aldehyde |

| ~1700 | C=O Stretch | Aldehyde |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

The electron ionization mass spectrum of o-ethylbenzaldehyde is available in the NIST WebBook.[9] The mass spectrum shows a molecular ion peak (M⁺) at m/z = 134, corresponding to its molecular weight.

Experimental Protocol: General Spectroscopic Analysis

-

Sample Preparation : For NMR analysis, dissolve 10-20 mg of o-ethylbenzaldehyde in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. For IR analysis, a thin film of the neat liquid is placed between two NaCl or KBr plates.

-

Data Acquisition : Acquire spectra on a suitable spectrometer (e.g., 400 MHz for NMR, FT-IR for infrared).

-

Data Processing : Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.

Chemical Reactivity and Applications

The reactivity of o-ethylbenzaldehyde is dominated by the electrophilic nature of the aldehyde group, making it a versatile intermediate in organic synthesis. It is used as a reactant in the preparation of potential antibacterial agents, in asymmetric addition reactions, and for the synthesis of specialty dyes.

-

Oxidation : The aldehyde group can be readily oxidized to a carboxylic acid (2-ethylbenzoic acid) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

-

Reduction : The aldehyde can be reduced to the corresponding primary alcohol (2-ethylbenzyl alcohol) using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

-

Nucleophilic Addition : As a key reaction for aldehydes, it undergoes nucleophilic addition with organometallic reagents like Grignard reagents (R-MgBr) to form secondary alcohols.

-

Condensation Reactions : o-Ethylbenzaldehyde participates in various condensation reactions. For example, it reacts with phosphorus ylides in the Wittig reaction to form alkenes and can undergo condensation with amines or other nucleophiles.

Synthesis

Substituted benzaldehydes like o-ethylbenzaldehyde can be synthesized through several methods. A common and reliable laboratory-scale method is the oxidation of the corresponding primary alcohol, 2-ethylbenzyl alcohol.

Experimental Protocol: Oxidation of 2-Ethylbenzyl Alcohol

This protocol is a representative procedure based on the oxidation of substituted benzyl (B1604629) alcohols.[10]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylbenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Oxidant Addition : To this stirring solution, add a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents) in one portion. The reaction is typically conducted at room temperature.

-

Monitoring : Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (usually within a few hours).

-

Work-up : Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Celite to remove the chromium by-products.

-

Purification : Wash the filter cake with additional diethyl ether. Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure o-ethylbenzaldehyde.

Safety and Handling

o-Ethylbenzaldehyde is considered a combustible liquid and may cause skin and eye irritation.[1] Proper safety precautions are mandatory when handling this chemical.

| Hazard Class | Statement |

| GHS Pictogram | Warning |

| Hazard Statements | H315: Causes skin irritation[2]H319: Causes serious eye irritation[2] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.[3]P280: Wear protective gloves/eye protection/face protection.[3]P302+P352: IF ON SKIN: Wash with plenty of water.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

-

Handling : Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[6][11]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] It may be sensitive to air, so storage under an inert atmosphere is recommended for long-term stability.[6][11]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C9H10O | CID 123406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. NP-MRD: Showing NP-Card for this compound (NP0222349) [np-mrd.org]

- 6. fishersci.com [fishersci.com]

- 7. Benzaldehyde, 2-ethyl- [webbook.nist.gov]

- 8. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. Benzaldehyde, 2-ethyl- [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

An In-depth Technical Guide to 2-Ethylbenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylbenzaldehyde (C₉H₁₀O) is an aromatic aldehyde characterized by an ethyl group at the ortho position of the benzaldehyde (B42025) scaffold. With a molecular weight of approximately 134.18 g/mol , this compound serves as a versatile intermediate in organic synthesis.[1][2] Its utility spans various fields, including the fragrance industry and, more significantly for this guide, as a building block in the synthesis of potentially bioactive molecules and pharmaceutical intermediates.[3] This document provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis methodologies, and known applications of this compound, with a particular focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O | [4][2][5][6][7] |

| Molecular Weight | 134.17 g/mol | [5] |

| 134.18 g/mol | [4][1][2][3] | |

| 134.1751 g/mol | ||

| CAS Number | 22927-13-5 | [4][1][3] |

| Appearance | Clear colorless to light yellow liquid | [7] |

| Density | 1.02 g/mL at 25 °C | [1][3] |

| Boiling Point | 212 °C | [1][3] |

| Refractive Index (n20/D) | 1.538 | [1][3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents. |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 133; m/z 2nd Highest: 134; m/z 3rd Highest: 105 | [1] |

| Infrared (IR) Spectroscopy | Conforms to standard spectrum for the compound. | [7] |

| ¹H NMR Spectroscopy | Data for analogous compounds suggest characteristic peaks for aldehydic, aromatic, and ethyl protons. | |

| ¹³C NMR Spectroscopy | Data for analogous compounds suggest a characteristic peak for the carbonyl carbon around 190-215 ppm. |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through the oxidation of 2-ethylbenzyl alcohol. This method offers a direct and efficient route to the desired aldehyde. Below is a representative experimental protocol.

Oxidation of 2-Ethylbenzyl Alcohol

Materials:

-

2-Ethylbenzyl alcohol

-

Pyridinium (B92312) chlorochromate (PCC) or other suitable oxidizing agent (e.g., activated Manganese Dioxide)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethylbenzyl alcohol in anhydrous dichloromethane.

-

To this stirred solution, add pyridinium chlorochromate (PCC) in one portion. The amount of PCC should be in slight excess (e.g., 1.5 equivalents) relative to the alcohol.

-

Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

-

Wash the silica gel plug with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Workflow for the Synthesis of this compound

References

- 1. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound o-Ethylbenzaldehyde [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C9H10O | CID 123406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Physical and chemical properties of 2-Ethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of 2-Ethylbenzaldehyde (also known as o-ethylbenzaldehyde). It is intended to serve as a technical resource, presenting key data, chemical reactivity, and illustrative experimental protocols relevant to its application in research and synthesis.

Core Physical and Chemical Properties

This compound is an aromatic aldehyde characterized by an ethyl group positioned ortho to the aldehyde functional group on a benzene (B151609) ring.[1] At room temperature, it exists as a colorless to pale yellow liquid with a characteristic sweet, floral odor.[1][2] Its molecular formula is C₉H₁₀O.[1][2][3][4][5]

Data Presentation: Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 22927-13-5 | [4][5] |

| Molecular Formula | C₉H₁₀O | [1][2][3][4][5] |

| Molecular Weight | 134.18 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | 1.02 g/mL at 25 °C | [4] |

| Boiling Point | 209 - 212 °C | [4] |

| Melting Point | No data available | |

| Flash Point | > 110 °C (230 °F) | |

| Refractive Index (n20/D) | 1.538 | [4] |

| Solubility | Good solubility in organic solvents (e.g., ethanol, ether, chloroform); limited solubility in water.[1] | |

| Octanol/Water Partition Coefficient (logP) | 2.062 (Calculated) | [6] |

Chemical Reactivity and Profile

The reactivity of this compound is dominated by the aldehyde functional group. It readily participates in a variety of chemical reactions typical of aromatic aldehydes.

-

Oxidation : The aldehyde group can be easily oxidized to form the corresponding carboxylic acid, 2-ethylbenzoic acid. On vigorous oxidation, it yields 1,2-benzenedicarboxylic acid, which confirms the ortho-positioning of the substituents.[7][8][9]

-

Reduction : The aldehyde can be reduced to the primary alcohol, 2-ethylbenzyl alcohol, using standard reducing agents.

-

Nucleophilic Addition : As with other aldehydes, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. A key example is the Grignard reaction, where organomagnesium halides add to the carbonyl to form secondary alcohols.[10][11]

-

Condensation Reactions : this compound undergoes condensation reactions.[4] Because it lacks an alpha-hydrogen atom, it undergoes the Cannizzaro reaction in the presence of a strong base, resulting in a disproportionation reaction to yield 2-ethylbenzyl alcohol and sodium 2-ethylbenzoate.[7][8][9]

-

Derivative Formation : It reacts with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNP) to form a characteristic colored precipitate (a 2,4-dinitrophenylhydrazone), which is a classic qualitative test for aldehydes and ketones.[7][8][9] It also reduces Tollens' reagent, confirming its aldehydic nature.[7][8][9]

Visualization of Core Reactivity

The following diagram illustrates the primary reaction pathways for the aldehyde group in this compound.

Caption: Core chemical transformations of this compound.

Experimental Protocols

The following sections provide detailed, representative methodologies for key reactions and analyses involving aromatic aldehydes like this compound.

Note: These protocols are generalized from standard procedures for similar compounds and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Synthesis via Grignard Reaction with an Orthoformate (Representative)

This method illustrates a common route to synthesize aromatic aldehydes from the corresponding aryl halide.

Workflow Diagram:

Caption: Synthesis workflow for this compound via Grignard pathway.

Procedure:

-

Preparation of Grignard Reagent: All glassware must be flame-dried to ensure anhydrous conditions. Magnesium turnings (1.1 equivalents) are placed in a round-bottom flask fitted with a reflux condenser and a dropping funnel, under a nitrogen atmosphere. A solution of 2-bromoethylbenzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is gently refluxed for 30-60 minutes after the addition is complete to ensure full formation of the Grignard reagent.[11][12]

-

Reaction with Orthoformate: The Grignard reagent solution is cooled in an ice bath. Triethyl orthoformate (1.2 equivalents) dissolved in anhydrous ether is added dropwise, maintaining a low temperature. After the addition, the reaction is allowed to warm to room temperature and stirred for 1-2 hours.

-

Hydrolysis (Workup): The reaction mixture is carefully poured into a beaker of ice containing dilute sulfuric or hydrochloric acid. This hydrolyzes the intermediate acetal (B89532) to the desired aldehyde.

-

Isolation and Purification: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, then with a saturated sodium bicarbonate solution, and finally with brine. The solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation.

Oxidation to 2-Ethylbenzoic Acid (Representative)

This protocol describes the oxidation of the aldehyde to a carboxylic acid using potassium permanganate (B83412).

Procedure:

-

Reaction Setup: this compound (1.0 equivalent) is dissolved in a suitable solvent like acetone (B3395972) or a mixture of t-butanol and water in a round-bottom flask.[13]

-

Addition of Oxidant: A solution of potassium permanganate (approx. 2.0 equivalents) in water is added dropwise to the stirred aldehyde solution.[13] The reaction is exothermic, and the temperature should be maintained using an ice bath.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.[13]

-

Workup: Once the reaction is complete, excess permanganate is quenched by adding a small amount of sodium bisulfite until the purple color disappears. The manganese dioxide precipitate is removed by vacuum filtration.

-

Isolation: The filtrate is acidified with concentrated HCl, which causes the 2-ethylbenzoic acid product to precipitate. The solid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Spectroscopic Characterization

The identity and purity of this compound are confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong, characteristic C=O stretching band for the aromatic aldehyde at approximately 1700 cm⁻¹. C-H stretching bands for the aldehyde proton will appear near 2850 and 2750 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will exhibit a singlet for the aldehyde proton (-CHO) at around δ 9.8-10.0 ppm. The aromatic protons will appear in the δ 7.2-7.8 ppm region. The ethyl group will show a quartet for the methylene (B1212753) protons (-CH₂) around δ 2.7 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2 ppm.

-

¹³C NMR: The carbonyl carbon will give a signal in the δ 190-195 ppm range. Aromatic carbons will be observed between δ 125-150 ppm, and the ethyl group carbons will appear in the upfield region (δ ~25-30 ppm for -CH₂ and δ ~15 ppm for -CH₃).

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 134. Key fragmentation peaks will include the loss of a hydrogen atom (M-1) at m/z = 133 and the loss of the CHO group (M-29) at m/z = 105.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Ethylbenzaldehyd, 97 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 3. This compound | C9H10O | CID 123406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-乙基苯甲醛 | Sigma-Aldrich [sigmaaldrich.com]

- 5. Benzaldehyde, 2-ethyl- [webbook.nist.gov]

- 6. Benzaldehyde, 2-ethyl- (CAS 22927-13-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. allen.in [allen.in]

- 8. sarthaks.com [sarthaks.com]

- 9. extramarks.com [extramarks.com]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Ethylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) spectral data for 2-Ethylbenzaldehyde (C₉H₁₀O). The information presented herein is intended to support research, quality control, and development activities where this aromatic aldehyde is utilized.

Spectral Data

The following sections summarize the key spectral data obtained from standard analytical techniques.

Mass Spectrometry (Electron Ionization)

Mass spectrometry of this compound, typically performed using gas chromatography as an introduction method (GC-MS), reveals a distinct fragmentation pattern upon electron ionization. The data indicates a molecular weight of 134.18 g/mol .[1] The primary mass spectral peaks are detailed in Table 1.

Table 1: Key Mass Spectrometry (EI) Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O | [2] |

| Molecular Weight | 134.1751 g/mol | [2] |

| m/z Top Peak | 133 | [3] |

| m/z 2nd Highest Peak | 134 (Molecular Ion) | [3] |

| m/z 3rd Highest Peak | 105 | [3] |

m/z: mass-to-charge ratio

The fragmentation of this compound is initiated by the ionization of the molecule. The molecular ion ([M]⁺) is observed at m/z 134. The base peak at m/z 133 results from the loss of a hydrogen atom, likely from the aldehyde group, to form a stable acylium ion. The peak at m/z 105 is attributed to the loss of an ethyl group.

Caption: Fragmentation pathway of this compound in EI-MS.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorptions corresponding to its key functional groups: the aromatic ring, the aldehyde, and the ethyl substituent. A commercial source confirms that the infrared spectrum of their this compound conforms to the expected structure.[4] Key IR absorption bands are summarized in Table 2.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3000 | Medium | Aromatic C-H stretch |

| ~2970-2850 | Medium | Aliphatic C-H stretch (ethyl) |

| ~2880-2650 | Weak | Aldehyde C-H stretch (Fermi resonance) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1450 | Medium | Aromatic C=C ring stretch |

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., ATR, thin film).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of mass spectrometry and infrared spectral data for liquid aromatic aldehydes like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a typical procedure for the analysis of this compound using GC-MS.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.[5]

-

Transfer the solution to a standard GC autosampler vial.

-

-

Instrumentation:

-

A gas chromatograph equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase like 5% phenyl polysiloxane) coupled to a mass spectrometer with an electron ionization (EI) source.[6]

-

-

GC Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.[6]

-

-

-

MS Parameters:

-

Data Analysis:

-

The total ion chromatogram (TIC) is used to determine the retention time of this compound.

-

The mass spectrum corresponding to the chromatographic peak is extracted and analyzed for the molecular ion and fragmentation pattern.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol describes a common method for obtaining the IR spectrum of a liquid sample like this compound.

-

Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.[6]

-

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of this compound directly onto the ATR crystal.

-

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Processing:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample spectrum is collected and ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The spectrum is analyzed for the characteristic absorption bands of the functional groups present in the molecule.

-

Caption: General workflow for spectral data acquisition.

References

- 1. scbt.com [scbt.com]

- 2. Benzaldehyde, 2-ethyl- [webbook.nist.gov]

- 3. This compound | C9H10O | CID 123406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

IUPAC name and synonyms for 2-Ethylbenzaldehyde

An In-depth Technical Guide to 2-Ethylbenzaldehyde for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile aromatic aldehyde with applications in organic synthesis and as a precursor for pharmacologically active molecules. It covers its chemical identity, physicochemical properties, synthesis methodologies, and its emerging role in drug discovery and development.

Chemical Identity and Synonyms

The IUPAC name for the compound is This compound . It is also commonly known by several synonyms.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | o-Ethylbenzaldehyde, Benzaldehyde (B42025), 2-ethyl- |

| CAS Number | 22927-13-5[1] |

| Molecular Formula | C₉H₁₀O[2] |

| Molecular Weight | 134.18 g/mol [1] |

| InChI Key | NTWBHJYRDKBGBR-UHFFFAOYSA-N[1] |

| SMILES | CCc1ccccc1C=O[1] |

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid at room temperature with a characteristic sweet, floral odor.[2] It is sparingly soluble in water but shows good solubility in organic solvents.[2]

Table of Physicochemical Properties:

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Boiling Point | 212 °C | [1] |

| Density | 1.02 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.538 | [1] |

Spectroscopic Data Summary:

| Spectrum Type | Key Features |

| IR Spectrum | Conforms to the structure, showing characteristic aldehyde C-H and C=O stretches.[3] |

| Mass Spectrum (EI) | Molecular ion peak (M+) at m/z 134, with other major fragments observable.[4][5] |

| ¹H NMR (Predicted) | Signals corresponding to the aldehyde proton, aromatic protons, and the ethyl group protons are expected. |

| ¹³C NMR (Predicted) | Resonances for the carbonyl carbon, aromatic carbons, and the ethyl group carbons are anticipated. |

Synthesis of this compound: Experimental Protocols

Several synthetic routes are available for the preparation of this compound. The following are detailed methodologies for common laboratory-scale syntheses, adapted from established procedures for similar aromatic aldehydes.

Sommelet Reaction

The Sommelet reaction provides a method for converting a benzyl (B1604629) halide to the corresponding aldehyde using hexamine (hexamethylenetetramine).[5][6]

Experimental Protocol:

-

Formation of the Hexaminium Salt: In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 2-ethylbenzyl chloride (1 equivalent) and hexamine (1.1 to 1.5 equivalents).[6] The reaction can be carried out in a suitable solvent like chloroform (B151607) or aqueous ethanol. Stir the mixture, with gentle heating if necessary, until the quaternary ammonium (B1175870) salt precipitates. Isolate the salt by filtration.

-

Hydrolysis: Suspend the isolated hexaminium salt in water or an aqueous solvent mixture (e.g., 50% acetic acid).

-

Reaction: Reflux the suspension for several hours. The hydrolysis of the salt yields this compound.

-

Work-up and Isolation: After cooling the reaction mixture, the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation.[6]

Grignard Reaction

The Grignard reaction offers an alternative route starting from an ortho-substituted halobenzene.[7]

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 equivalents). Add anhydrous diethyl ether or THF. Slowly add a solution of 2-ethylbromobenzene (1 equivalent) in the anhydrous solvent to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure the complete formation of the Grignard reagent.

-

Formylation: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a formylating agent, such as N,N-dimethylformamide (DMF) (1.2 equivalents), to the cooled solution.

-

Work-up and Isolation: After the reaction is complete, quench the reaction by slowly adding it to a beaker of crushed ice and a saturated aqueous solution of ammonium chloride.[7] Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.

-

Purification: Remove the solvent by rotary evaporation and purify the crude this compound by vacuum distillation.[7]

Applications in Drug Development

This compound serves as a valuable building block for the synthesis of various heterocyclic compounds and derivatives with potential therapeutic applications. The aldehyde functional group is highly reactive and participates in a wide range of chemical transformations, making it a key intermediate in the construction of complex molecular architectures for pharmaceutical use.

Antimicrobial Activity

Benzaldehyde and its derivatives have demonstrated broad-spectrum antimicrobial activity.[3] They are precursors to Schiff bases and thiosemicarbazones, classes of compounds known for their antibacterial and antifungal properties.[8][9][10]

Table of Minimum Inhibitory Concentration (MIC) for Benzaldehyde Derivatives:

| Compound Class | Organism | MIC Range | Reference |

| Benzaldehyde | Various Bacteria | 6 - 10 mM | [3] |

| Benzaldehyde | Various Fungi | 8 - 10 mM | [3] |

| Benzaldehyde Thiosemicarbazones | Bacillus cereus | 10 mg/L | [10] |

Anticancer Activity

Derivatives of benzaldehyde, such as hydrazones and oxadiazoles, have been investigated for their cytotoxic effects against various cancer cell lines.[11] Benzaldehyde itself has been shown to suppress multiple signaling pathways that are often dysregulated in cancer.[12]

Table of IC₅₀ Values for Benzaldehyde Derivatives against Cancer Cell Lines:

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Benzyloxybenzaldehyde (ABMM-15) | ALDH1A3 expressing | 0.23 | [13] |

| Benzyloxybenzaldehyde (ABMM-16) | ALDH1A3 expressing | 1.29 | [13] |

| Hydrazone derivative (1e) | A-549 (Lung Cancer) | 13.39 | [11] |

| Hydrazone derivative (1d) | PC-3 (Prostate Cancer) | 9.38 | [11] |

| Oxadiazole derivative (2l) | MDA-MB-231 (Breast Cancer) | 22.73 | [11] |

| Thiosemicarbazone Pt Complex | Various | 0.07 - 0.12 | [8] |

Anti-inflammatory Activity and Modulation of Signaling Pathways

Benzaldehyde derivatives have been shown to possess anti-inflammatory properties, which are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[14] Two such critical pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway: The MAPK pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[15] Certain benzaldehyde derivatives have been found to inhibit the phosphorylation of key proteins in this pathway, such as ERK, JNK, and p38, thereby exerting anti-inflammatory effects.[14]

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of the immune response and inflammation.[16] Lipid peroxidation-derived aldehydes have been shown to regulate NF-κB signaling.[16] Benzaldehyde derivatives may also modulate this pathway, potentially by inhibiting the degradation of IκBα, which would prevent the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. Its utility extends from a synthetic building block to a precursor for compounds with significant biological activities. For researchers in drug development, this compound and its derivatives represent a promising scaffold for the design and synthesis of novel therapeutic agents targeting a range of diseases, including bacterial infections and cancer. Further exploration of the structure-activity relationships of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]

- 3. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scirj.org [scirj.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Ethylbenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-ethylbenzaldehyde, an aromatic aldehyde of interest in various chemical and pharmaceutical applications. Understanding its solubility profile in a range of organic solvents is crucial for its effective use in synthesis, formulation, and purification processes. This document outlines its physicochemical properties, presents available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a visual workflow of the experimental process.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid with a molecular formula of C9H10O and a molecular weight of 134.18 g/mol . Its structure, featuring an ethyl group and an aldehyde group on a benzene (B151609) ring, imparts a generally nonpolar character, suggesting good solubility in organic solvents and limited solubility in water.[1]

Key Physicochemical Data:

-

CAS Number: 22927-13-5

-

Molecular Formula: C9H10O

-

Molecular Weight: 134.18 g/mol

-

Density: 1.02 g/mL at 25 °C

-

Boiling Point: 212 °C

-

Refractive Index: n20/D 1.538

Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. Due to the limited availability of direct experimental data for all common solvents, this table includes qualitative assessments and data for structurally similar compounds to provide a broader understanding of its likely solubility profile.

| Solvent Category | Solvent | Quantitative Solubility (g/L) at 25°C | Qualitative Solubility | Data Source/Analogue |

| Alcohols | Methanol | 1000.0 | Miscible | [2] |

| Ethanol | 893.43 | Miscible | [2] | |

| Isopropanol | 496.42 | Soluble | [2] | |

| Ethers | Diethyl Ether | 1080.41 | Highly Soluble | [2] |

| Aromatic Hydrocarbons | o-Xylene | 240.48 | Soluble | [2] |

| m-Xylene | 297.31 | Soluble | [2] | |

| Toluene | - | Soluble | Benzaldehyde Analogy[3] | |

| Halogenated Hydrocarbons | Chloroform | - | Slightly Soluble | [4] |

| Dichloromethane | - | Soluble | Benzaldehyde Analogy[3] | |

| Ketones | Acetone | - | Soluble | o-Tolualdehyde Analogy[5] |

| Esters | Ethyl Acetate | - | Soluble | Benzaldehyde Analogy[3] |

| Acids | Formic Acid | 239.28 | Soluble | [2] |

| Nonpolar Solvents | Hexane | - | Soluble | 4-Ethylbenzaldehyde Analogy[6] |

| Aqueous | Water | 0.31 | Poorly Soluble | [2] |

Note: Data for analogues are provided for estimation purposes and should be experimentally verified for precise applications.

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the solubility of a liquid like this compound in an organic solvent is the isothermal shake-flask method followed by gravimetric or analytical quantification.

Isothermal Shake-Flask Method with Gravimetric Analysis

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen solvent in a glass vial. An excess of the solute should be visible as a separate phase.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for an extended period (24-48 hours) to ensure equilibrium is reached. The presence of an undissolved phase of this compound should be maintained throughout.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow for complete phase separation.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant (the solvent layer saturated with this compound) using a pipette.

-

To ensure no undissolved droplets are transferred, the sample can be passed through a syringe filter.

-

-

Gravimetric Determination:

-

Transfer the collected aliquot of the saturated solution to a pre-weighed, clean, and dry evaporating dish.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound (e.g., 60-80°C, depending on the solvent).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the this compound residue.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

The solubility can then be expressed in grams per liter (g/L) or other desired units based on the initial volume of the aliquot taken.

-

Alternative Analytical Quantification Methods

For more precise measurements or for volatile solvents where gravimetric analysis may be challenging, the concentration of this compound in the saturated solution can be determined using analytical instrumentation.

-

Gas Chromatography (GC): A calibrated GC method can be used to determine the concentration of this compound in the filtered saturated solution. This involves preparing a calibration curve with standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If this compound exhibits a distinct UV absorbance peak that is not interfered with by the solvent, a UV-Vis spectrophotometer can be used for quantification. A calibration curve must be prepared in the specific solvent being tested.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. CAS 22927-13-5: this compound | CymitQuimica [cymitquimica.com]

- 2. scent.vn [scent.vn]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound CAS#: [m.chemicalbook.com]

- 5. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Reactivity and Functional Group Analysis of 2-Ethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylbenzaldehyde is an aromatic aldehyde with the chemical formula C₉H₁₀O.[1][2] Its structure, featuring an aldehyde group and an ethyl group at the ortho position of a benzene (B151609) ring, dictates its chemical behavior. The aldehyde functional group is the primary center of reactivity, participating in a wide array of chemical transformations including nucleophilic additions, oxidations, and reductions. The presence of the ortho-ethyl group introduces steric and electronic effects that modulate the reactivity of the aldehyde and the aromatic ring. This guide provides a comprehensive analysis of the reactivity of this compound, detailed experimental protocols for its functional group analysis, and a summary of its key spectral data.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic sweet, floral odor.[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O | [1][2] |

| Molecular Weight | 134.18 g/mol | [1][2] |

| Boiling Point | 212 °C | [2] |

| Density | 1.02 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.538 | [2] |

Functional Group Analysis and Reactivity

The reactivity of this compound is dominated by its two functional groups: the aldehyde and the ortho-ethyl group on the aromatic ring.

The Aldehyde Group: A Hub of Reactivity

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack.

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated.

This compound can be readily oxidized to 2-ethylbenzoic acid using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid.

Experimental Protocol: Oxidation with Potassium Permanganate

-

Dissolve this compound (1.0 eq) in a suitable solvent like acetone (B3395972) or a mixture of t-butanol and water.

-

Slowly add a solution of potassium permanganate (~2.0 eq) in water to the aldehyde solution while stirring vigorously. Maintain the reaction temperature below 30°C.

-

Monitor the reaction by observing the disappearance of the purple color of the permanganate ion.

-

Once the reaction is complete, filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 2-ethylbenzoic acid.

-

Collect the product by filtration, wash with cold water, and dry.

The aldehyde group can be reduced to a primary alcohol (2-ethylbenzyl alcohol) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or methanol.

-

Cool the solution in an ice bath.

-

Gradually add sodium borohydride (NaBH₄) (0.25-0.5 eq) in small portions with stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 2-ethylbenzyl alcohol.

Since this compound lacks α-hydrogens, it undergoes the Cannizzaro reaction in the presence of a strong base (e.g., concentrated NaOH). This is a disproportionation reaction where one molecule of the aldehyde is reduced to the corresponding alcohol (2-ethylbenzyl alcohol) and another is oxidized to the corresponding carboxylate (sodium 2-ethylbenzoate). Under ideal conditions, the reaction produces 50% of both the alcohol and the carboxylic acid.[4]

The Ortho-Ethyl Group: Steric and Electronic Influence

The ethyl group at the ortho position influences the reactivity of this compound in two primary ways:

-

Steric Hindrance: The bulky ethyl group can sterically hinder the approach of nucleophiles to the adjacent aldehyde group, potentially slowing down reaction rates compared to un-substituted or para-substituted benzaldehydes.

-

Electronic Effect: The ethyl group is weakly electron-donating through an inductive effect, which can slightly decrease the electrophilicity of the carbonyl carbon.

The net effect is a moderation of reactivity, where steric factors often play a more significant role than electronic effects in many reactions.

Quantitative Reactivity Data

Obtaining precise quantitative yield data for every reaction of this compound is challenging. However, data from related ortho-substituted benzaldehydes can provide valuable insights into expected reactivity trends.

| Reaction | Substrate | Catalyst/Reagent | Yield (%) | Reference |

| Ortho C-H Hydroxylation | 2-Methylbenzaldehyde (B42018) | BBr₃, 2,6-lutidine, NaBO₃·4H₂O | 63 | [5] |

| Ortho C-H Hydroxylation | 2-Phenylbenzaldehyde | BBr₃, 2,6-lutidine, NaBO₃·4H₂O | 63 | [5] |

| Oxidation | Benzyl alcohol | Cu/γ-Al₂O₃ | up to 95 | [6] |

| Cannizzaro Reaction | p-Chlorobenzaldehyde | KOH | 85 (crude) | [7] |

The yields of reactions involving ortho-substituted benzaldehydes are generally good, though they can be influenced by the steric bulk of the substituent. For instance, bulkier groups might lead to slightly lower yields in some cases.

Functional Group Identification

A combination of chemical tests and spectroscopic methods can be used to identify and characterize the functional groups in this compound.

Chemical Tests

-

Tollens' Test: This test distinguishes aldehydes from ketones. Aldehydes, including this compound, reduce the Tollens' reagent ([Ag(NH₃)₂]⁺) to metallic silver, forming a characteristic silver mirror on the inside of the test tube.

Experimental Protocol: Tollens' Test

-

Prepare Tollens' reagent by adding a drop of 2M NaOH to 2 mL of 0.1M AgNO₃ solution. Add dilute ammonia (B1221849) solution dropwise until the initially formed brown precipitate of silver oxide just dissolves.

-

Add 2-3 drops of this compound to the freshly prepared Tollens' reagent.

-

Gently warm the mixture in a water bath for a few minutes.

-

A positive test is indicated by the formation of a silver mirror.

-

-

2,4-Dinitrophenylhydrazine (B122626) (2,4-DNP) Test: This test is positive for both aldehydes and ketones. This compound reacts with 2,4-DNP to form a yellow to red precipitate of this compound 2,4-dinitrophenylhydrazone.

Experimental Protocol: 2,4-DNP Test

-

Prepare the 2,4-DNP reagent by dissolving 2,4-dinitrophenylhydrazine in a solution of sulfuric acid in ethanol.

-

Add a few drops of this compound to 2-3 mL of the 2,4-DNP reagent.

-

Shake the mixture vigorously. A positive test is the formation of a colored precipitate.

-

Spectroscopic Analysis

The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and aromatic functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3060 | C-H stretch | Aromatic |

| ~2970, 2875 | C-H stretch | Ethyl group |

| ~2820, 2720 | C-H stretch | Aldehyde |

| ~1700 | C=O stretch | Aldehyde |

| ~1600, 1460 | C=C stretch | Aromatic ring |

| ~755 | C-H bend | 1,2-disubstituted benzene |

Note: These are approximate values and may vary slightly.

The ¹H and ¹³C NMR spectra provide detailed information about the structure of this compound.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | Aldehyde proton (-CHO) |

| ~7.8 | d | 1H | Aromatic proton |

| ~7.5 | t | 1H | Aromatic proton |

| ~7.3 | t | 1H | Aromatic proton |

| ~7.2 | d | 1H | Aromatic proton |

| ~2.9 | q | 2H | Methylene protons (-CH₂) |

| ~1.2 | t | 3H | Methyl protons (-CH₃) |

¹³C NMR Spectral Data (Comparison with 2-Methylbenzaldehyde)

| Carbon Atom | 2-Methylbenzaldehyde Chemical Shift (ppm) | Expected this compound Shift |

| C=O | 193.3 | Similar to 2-methyl |

| C-CHO | 133.9 | Similar to 2-methyl |

| C-CH₃/C-CH₂CH₃ | 140.1 | Shifted due to ethyl group |

| Aromatic CH | 133.8, 131.7, 131.3, 126.4 | Similar pattern |

| CH₃/CH₂CH₃ | 19.0 | Additional signals for ethyl |

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 134, corresponding to its molecular weight.[9][10] Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).

Key Mass Spectral Peaks

| m/z | Identity |

| 134 | Molecular ion (M⁺) |

| 133 | [M-H]⁺ |

| 105 | [M-CHO]⁺ |

Conclusion

This compound is a versatile aromatic aldehyde whose reactivity is governed by the interplay of its aldehyde and ortho-ethyl functional groups. The aldehyde group undergoes a rich variety of transformations, while the ethyl group provides steric and electronic modulation. A thorough understanding of its reactivity and the application of modern analytical techniques are crucial for its effective use in research, drug development, and the chemical industry. This guide has provided a detailed overview of these aspects, offering valuable information for professionals working with this compound.

References

- 1. scbt.com [scbt.com]

- 2. 2-乙基苯甲醛 | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 5. Boron-mediated one-pot access to salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. This compound | C9H10O | CID 123406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzaldehyde, 2-ethyl- [webbook.nist.gov]

Health and safety information for 2-Ethylbenzaldehyde

An In-depth Technical Guide to the Health and Safety of 2-Ethylbenzaldehyde

Introduction

This compound (CAS No. 22927-13-5) is an aromatic aldehyde, appearing as a colorless to pale yellow liquid with a characteristic sweet and floral odor.[1] It serves as a valuable intermediate in organic synthesis and is utilized in the fragrance industry.[1] Given its application in research and manufacturing, a thorough understanding of its health and safety profile is essential for professionals in drug development, chemical research, and related scientific fields. This guide provides comprehensive safety data, handling protocols, and emergency procedures to ensure safe laboratory and industrial practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are critical for understanding its behavior under various laboratory conditions.

| Property | Value | Reference(s) |

| CAS Number | 22927-13-5 | [2][3] |

| Molecular Formula | C₉H₁₀O | [1][2] |

| Molecular Weight | 134.18 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, floral, spicy, almond-like | [1][4] |

| Boiling Point | 212 °C (lit.) | [5] |

| Density | 1.02 g/mL at 25 °C (lit.) | [5] |

| Flash Point | > 110 °C / 230 °F | [3] |

| Solubility | Limited solubility in water; good in organic solvents | [1] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant. It is important to note that some safety data sheets may vary; however, the aggregated information suggests the following classifications should be adopted for risk assessment.[2][3]

| Hazard Class | Hazard Code | Statement |

| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation |

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning [2]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] The primary hazards are related to its irritant effects on the skin, eyes, and respiratory system.[2] Quantitative data for the 2-isomer is limited; however, data for the related isomer, 4-ethylbenzaldehyde, is provided for context.

| Endpoint | Data | Species | Method/Source | Reference(s) |

| Acute Oral Toxicity | No data available for this compound. For 4-Ethylbenzaldehyde, LD50 is 1900 mg/kg. | Rat (males) | Not specified. | [6] |

| Acute Dermal Toxicity | Not determined. | - | - | [7] |

| Acute Inhalation Toxicity | Not determined. | - | - | [7] |

| Skin Irritation | Causes skin irritation. | - | GHS Classification from aggregated notifications. | [2] |

| Eye Irritation | Causes serious eye irritation. | - | GHS Classification from aggregated notifications. | [2] |

| Respiratory Irritation | May cause respiratory irritation. | - | GHS Classification from aggregated notifications. | [2] |

| Carcinogenicity | No information available. | - | The table of carcinogens from various agencies does not list this ingredient. | [3] |

| Mutagenicity | No information available. | - | - | [3] |

| Reproductive Toxicity | No information available. | - | - | [3] |

Experimental Protocols

While specific toxicological studies for this compound are not available in the provided search results, the following are representative methodologies for assessing the key hazards identified.

Representative Protocol: In Vitro Skin Irritation (Based on OECD Guideline 439)

This test evaluates the potential of a substance to cause skin irritation using a reconstructed human epidermis (RhE) model.

-

Model Preparation: Three-dimensional RhE tissues are cultured to form a stratified, differentiated epidermis.

-

Test Substance Application: A small volume (e.g., 10-25 µL) of the undiluted this compound is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) at 37°C.

-

Rinsing and Post-Incubation: After exposure, the tissues are thoroughly rinsed to remove the test substance and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Cell viability is measured using a quantitative assay, typically the MTT assay. In this assay, viable cells reduce the MTT dye to a blue formazan (B1609692) salt, which is then extracted and measured spectrophotometrically.

-

Data Interpretation: The mean tissue viability of the chemical-treated tissues is compared to that of negative controls. A substance is identified as an irritant if the mean viability is reduced below a defined threshold (e.g., ≤ 50%).

Representative Protocol: Bovine Corneal Opacity and Permeability (BCOP) Test (Based on OECD Guideline 437)

The BCOP assay is an in vitro method used to identify substances that can cause severe eye damage or irritation.[8]

-

Tissue Preparation: Corneas are obtained from freshly enucleated bovine eyes and mounted in specialized holders.

-

Baseline Measurement: A baseline opacity reading for each cornea is taken using an opacitometer.

-

Test Substance Application: this compound (e.g., 750 µL) is applied to the epithelial surface of the cornea for a set exposure time (e.g., 10 minutes).

-

Rinsing: The substance is removed by washing with a sterile saline solution.

-

Post-Exposure Measurement: Opacity is measured again after exposure and a post-exposure incubation period. Permeability is assessed by adding sodium fluorescein (B123965) dye to the epithelial side and measuring the amount that passes through to the endothelial side with a spectrophotometer.

-

Data Interpretation: An in vitro irritancy score is calculated based on the changes in corneal opacity and permeability. This score is used to classify the irritation potential of the substance.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (see Section 6).[3]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Avoid inhalation of vapors.[10]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[11]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.[9]

-

Keep in a dry, cool, and well-ventilated place.[9]

-

Store away from incompatible materials such as strong oxidizing agents and strong reducing agents.[3]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Measures | Reference(s) |

| Inhalation | Move the person to fresh air. If symptoms occur, get medical attention. | [3][9] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Get medical attention if irritation persists. | [3][9][12] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [3] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur. | [3][9] |

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO2).[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][12]

Accidental Release Measures:

-

Ensure adequate ventilation and remove all sources of ignition.[3][11]

-

Wear personal protective equipment.[3]

-

Prevent further leakage or spillage if safe to do so.[9]

-

Contain the spill using inert absorbent material (e.g., sand, vermiculite, dry earth).[10][13]

-

Collect the absorbed material and place it into a suitable, labeled container for disposal.[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary barrier against exposure.

| Protection Type | Specifications | Reference(s) |

| Eye/Face | Wear tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. | [3][9] |

| Skin | Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber). | [3][9] |

| Respiratory | If exposure limits are exceeded, irritation is experienced, or ventilation is inadequate, use a full-face respirator with an appropriate organic vapor cartridge. | [9] |

References

- 1. CAS 22927-13-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H10O | CID 123406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. scent.vn [scent.vn]

- 5. This compound [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-ethyl benzaldehyde, 22927-13-5 [thegoodscentscompany.com]

- 8. re-place.be [re-place.be]

- 9. echemi.com [echemi.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. technopharmchem.com [technopharmchem.com]

GHS Hazard Classification of 2-Ethylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 2-Ethylbenzaldehyde (CAS No. 22927-13-5). This document is intended to serve as a core resource for professionals in research, drug development, and other scientific fields who handle this compound.

GHS Hazard Identification and Classification

This compound is classified under multiple hazard categories according to the GHS. The primary hazards are associated with its irritant properties to the skin, eyes, and respiratory system, as well as potential acute toxicity if inhaled or ingested.[1]

GHS Pictograms and Signal Word

The following GHS pictograms are associated with the hazards of this compound:

-

Exclamation Mark: For skin and eye irritation, respiratory tract irritation, and acute toxicity.

The GHS signal word for this compound is Warning .[2][3]

Hazard Statements (H-phrases)

The GHS hazard statements provide specific information on the nature of the hazards. For this compound, these include:

Some sources also indicate it is a combustible liquid (H227), though this is more consistently reported for its isomer, 4-ethylbenzaldehyde.

Precautionary Statements (P-phrases)

A comprehensive set of precautionary statements is recommended for handling this compound to minimize risks. These are categorized into prevention, response, storage, and disposal.

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.

-